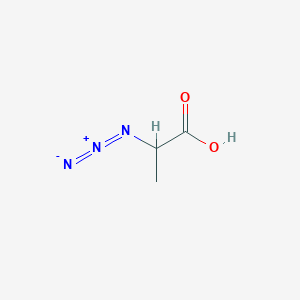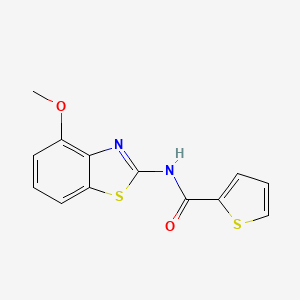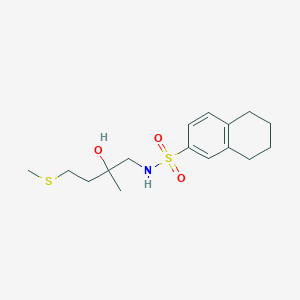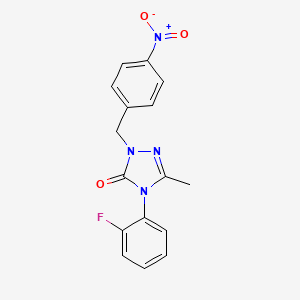
2-Azidopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Azidopropanoic acid is an organic compound with the chemical formula C3H5N3O2 and a molecular weight of 115.09 g/mol . It appears as a colorless crystal or white solid and has a melting point of 80-82°C . This compound is soluble in water, alcohols, and ester solvents . It is used as an important intermediate in organic synthesis due to its azide group, which can participate in various chemical reactions .
Mécanisme D'action
Target of Action
The primary target of 2-Azidopropionic acid is compounds containing alkyne groups . The terminal azide group of 2-Azidopropionic acid allows it to conjugate with these compounds .
Mode of Action
2-Azidopropionic acid interacts with its targets through a copper (I)-catalyzed cycloaddition reaction, also known as click chemistry . This interaction allows 2-Azidopropionic acid to be useful for crosslinking, synthesis of chemical probes, and other bioconjugation strategies .
Biochemical Pathways
It’s known that azido compounds can participate in click chemistry reactions, which are widely used in bioconjugation, drug discovery, and materials science .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Given its ability to conjugate with compounds containing alkyne groups, it’s likely that 2-azidopropionic acid could modify the structure and function of these compounds .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of a compound .
Analyse Biochimique
Biochemical Properties
It is known that this compound can participate in various chemical reactions such as hydrolysis, reduction, and oxidation . It has good reactivity and can interact with various functional groups
Cellular Effects
The cellular effects of 2-Azidopropionic acid are not well-documented. It is known that similar compounds can have significant effects on cellular processes. For example, propionic acid, a related compound, has been shown to disrupt endocytosis, cell cycle, and cellular respiration in yeast
Temporal Effects in Laboratory Settings
It has been reported that 3-Azidopropionic acid, a related compound, has good stability and can maintain stability in a wide range of pH values .
Metabolic Pathways
It is known that 2-oxocarboxylic acids, which include related compounds, are involved in various metabolic pathways, including glycolysis, the Wood–Werkman cycle, and amino acid metabolism .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Azidopropanoic acid can be synthesized by reacting chloroacetic acid with nitrosamide under appropriate reaction conditions . The reaction involves the substitution of the chlorine atom in chloroacetic acid with an azide group, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically follows the same principles as laboratory preparation, with adjustments for scale and efficiency. Industrial production would likely involve optimized reaction conditions and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Azidopropanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups under specific conditions.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the copper-catalyzed Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents.
Common Reagents and Conditions
Copper Catalysts: Used in cycloaddition reactions with alkynes.
Reducing Agents: Such as hydrogen gas or hydrides, used for the reduction of the azide group.
Major Products Formed
Applications De Recherche Scientifique
2-Azidopropanoic acid has several applications in scientific research:
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Azidopropanoic acid: Similar in structure but with the azide group on a different carbon atom.
2-Methylbutyric acid: Similar in molecular weight but lacks the azide group.
2-Phenylpropionic acid: Contains a phenyl group instead of an azide group.
Uniqueness
2-Azidopropanoic acid is unique due to its azide group, which allows it to participate in specific and efficient cycloaddition reactions, making it valuable in click chemistry and bioorthogonal applications .
Propriétés
IUPAC Name |
2-azidopropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O2/c1-2(3(7)8)5-6-4/h2H,1H3,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNBLPHVIQXLMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B3014906.png)
![3-chloro-N-[(2-chloropyridin-3-yl)carbamothioyl]benzamide](/img/structure/B3014910.png)

![2-((5-(4-chlorophenyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B3014912.png)
![ethyl 3-(benzo[d]thiazol-2-yl)-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3014914.png)
![N,2-Dimethyl-N-(1-pyrazin-2-ylazetidin-3-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B3014917.png)
![1-[4-(4,6-Difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B3014918.png)
![3-chloro-5H,6H,7H,8H-imidazo[1,2-b]pyridazine](/img/structure/B3014921.png)
![2-Chloro-N-methyl-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]acetamide](/img/structure/B3014922.png)



![1-[2-(3-Methylphenyl)azepan-1-yl]prop-2-en-1-one](/img/structure/B3014927.png)

